REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:13]=[C:12]([O:14][CH3:15])[C:7]([C:8]([O:10]C)=O)=[C:6]([CH:16]=[O:17])[CH:5]=1)[CH:2]=[CH2:3].[BH4-].[Na+]>CO.CCOC(C)=O>[CH2:1]([C:4]1[CH:13]=[C:12]([O:14][CH3:15])[C:7]2[C:8](=[O:10])[O:17][CH2:16][C:6]=2[CH:5]=1)[CH:2]=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC(=C(C(=O)OC)C(=C1)OC)C=O
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h at room temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
WASH
|
Details
|
washed with brine (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
FILTRATION
|
Details
|
dried(Na2SO4), filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by MPLC (hexanes/EtOAc=1/0.5)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC2=C(C(OC2)=O)C(=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |